molecular formula C20H23FN2O3S B2824071 4-fluoro-2-methyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide CAS No. 946258-61-3

4-fluoro-2-methyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide

Cat. No.: B2824071
CAS No.: 946258-61-3
M. Wt: 390.47
InChI Key: XCTLWOYGPDDHBJ-UHFFFAOYSA-N
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Description

This compound features a sulfonamide group linked to a tetrahydroquinoline scaffold substituted with a 2-methylpropanoyl (isobutyryl) moiety and a fluorine atom at the 4-position of the benzene ring. Such structural motifs are commonly associated with bioactivity in enzyme inhibition, particularly targeting kinases, proteases, or acyltransferases . The fluorine atom enhances lipophilicity and metabolic stability, while the sulfonamide group facilitates hydrogen bonding and target engagement.

Properties

IUPAC Name

4-fluoro-2-methyl-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-6-yl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN2O3S/c1-13(2)20(24)23-10-4-5-15-12-17(7-8-18(15)23)22-27(25,26)19-9-6-16(21)11-14(19)3/h6-9,11-13,22H,4-5,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCTLWOYGPDDHBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-2-methyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide typically involves multiple steps, including electrophilic aromatic substitution, acylation, and sulfonamide formation. The general synthetic route can be summarized as follows:

    Electrophilic Aromatic Substitution: Introduction of the fluorine and methyl groups onto the benzene ring.

    Acylation: Formation of the N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl] moiety.

    Sulfonamide Formation: Reaction of the intermediate with a sulfonyl chloride to form the final sulfonamide compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-2-methyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-fluoro-2-methyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Materials Science: Possible applications in the development of new materials with specific electronic or optical properties.

    Biological Studies: Investigation of its biological activity and potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 4-fluoro-2-methyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The fluorine atom may enhance the compound’s binding affinity and stability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle and Functional Group Variations

  • Compound from : N-[4-(2-Cyclopropylethyl)-2-fluorophenyl]-2-(trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-6-sulfonamide Structural Differences:
  • Core: Tetrahydroisoquinoline (vs. tetrahydroquinoline in the target compound), altering nitrogen positioning and steric interactions.
  • Acyl Group: Trifluoroacetyl (electron-withdrawing) vs. 2-methylpropanoyl (electron-neutral). The trifluoroacetyl group may reduce metabolic stability due to increased susceptibility to hydrolysis .
  • Sulfonamide Substituent : Attached to a fluorophenyl ring with a cyclopropylethyl group (increasing steric bulk) vs. a simpler 4-fluoro-2-methylbenzene ring in the target compound.

  • Compound from : 4-(4-Amino-1-(1-(5-Fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide Structural Differences:
  • Heterocycle: Pyrazolo[3,4-d]pyrimidine (planar, aromatic) vs. tetrahydroquinoline (partially saturated). This difference could influence binding to flat vs. pocket-like enzyme active sites.
  • Sulfonamide Position: Attached to a benzene ring substituted with fluorine and methyl groups (similar to the target) but linked to a chromenone system, which introduces additional hydrogen-bonding sites .

Fluorination Patterns

  • Compound from : Perfluorinated compounds (PFCs) with multiple fluorinated alkyl/alkenyl chains. Comparison: The target compound has a single fluorine atom, balancing lipophilicity and synthetic accessibility. PFCs with extensive fluorination exhibit extreme chemical inertness but raise environmental persistence concerns, whereas monofluorination in the target compound mitigates such risks .

Acyl Group Modifications

  • Compound from : 4-Bromo-N-(2-chloro-6-fluorophenyl)-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide Functional Group: Benzamide (amide linkage) vs. sulfonamide.

Research Findings and Implications

Physicochemical Properties (Inferred)

Property Target Compound Compound Compound
Core Heterocycle Tetrahydroquinoline Tetrahydroisoquinoline Pyrazolo[3,4-d]pyrimidine
Acyl Group 2-Methylpropanoyl Trifluoroacetyl N/A (Chromenone system)
Fluorination Monofluoro (C6H4F) Monofluoro (C6H3F) Difluoro (Chromenone + aryl)
Molecular Weight ~400 g/mol (estimated) ~450 g/mol (reported) 589.1 g/mol (reported)

Biological Activity

4-Fluoro-2-methyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide is a complex organic compound with potential biological activity. Its structure incorporates a fluorine atom and a sulfonamide group, which are significant for its chemical reactivity and biological interactions. This article explores its synthesis, biological activity, and potential therapeutic applications based on current research findings.

Chemical Structure and Synthesis

The compound can be represented by the following molecular formula:

  • Molecular Formula : C20H23FN2O3S
  • IUPAC Name : 4-fluoro-2-methyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide

The synthesis typically involves several steps:

  • Electrophilic Aromatic Substitution : Introduction of the fluorine and methyl groups onto the benzene ring.
  • Acylation : Formation of the N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl] moiety.
  • Sulfonamide Formation : Reaction with a sulfonyl chloride to yield the final compound.

The biological activity of this compound is likely attributed to its ability to interact with specific enzymes or receptors within biological pathways. The sulfonamide group may inhibit enzyme activity, while the fluorine atom potentially enhances binding affinity and stability .

Antimicrobial and Antiparasitic Properties

Preliminary studies suggest that 4-fluoro-2-methyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide exhibits significant antimicrobial activity. It has been evaluated for its efficacy against various pathogens:

Pathogen TypeActivityReference
BacterialInhibitory effects observed in vitro
Leishmania spp.IC50 values indicating strong antileishmanial properties

Neuropharmacological Effects

Research indicates that sulfonamides similar to this compound may enhance dopaminergic tone and normalize neuroplasticity. For instance, studies on related compounds have shown that they can modulate behavioral responses in models of drug addiction by affecting locomotor activity and adenosine levels in the brain .

Case Studies

Several studies have highlighted the potential applications of this compound:

  • Behavioral Sensitization Study : A study demonstrated that administration of related sulfonamides significantly attenuated nicotine-induced behavioral sensitization in mice. The findings suggest a promising role in pharmacotherapy for addiction treatment .
  • Antileishmanial Efficacy : In vitro studies showed that derivatives exhibited potent activity against Leishmania species with IC50 values as low as 0.059 mM, indicating strong potential for treating leishmaniasis .

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